3,5-Bis(trifluoromethyl)nitrobenzene chemical properties
3,5-Bis(trifluoromethyl)nitrobenzene chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 3,5-Bis(trifluoromethyl)nitrobenzene. This document is structured to provide actionable insights for researchers in medicinal chemistry and process development.
Primary Application: Critical Intermediate for NK1 Receptor Antagonists (e.g., Aprepitant)[1]
Executive Summary
3,5-Bis(trifluoromethyl)nitrobenzene (CAS: 328-75-6) serves as a "privileged scaffold" precursor in modern drug discovery.[1] Its value lies in its ability to introduce the 3,5-bis(trifluoromethyl)phenyl moiety—a structural motif that significantly enhances the lipophilicity and metabolic stability of pharmaceutical agents.[1] While the nitro compound itself is rarely the final active pharmaceutical ingredient (API), it is the obligate gateway to 3,5-bis(trifluoromethyl)aniline , the key building block for the blockbuster antiemetic drug Aprepitant (Emend®).
Chemical Identity & Physical Characteristics
This compound is an electron-deficient aromatic system characterized by high density and significant thermal stability, though it retains the energetic potential typical of nitroaromatics.[1]
| Property | Data | Note |
| IUPAC Name | 1-Nitro-3,5-bis(trifluoromethyl)benzene | |
| CAS Number | 328-75-6 | |
| Molecular Formula | ||
| Molecular Weight | 259.11 g/mol | |
| Physical State | Liquid / Low-melting Solid | Typically a yellow oil at RT.[1][2] |
| Boiling Point | 203°C (at 760 mmHg) | 71-72°C at reduced pressure (approx 10-15 mmHg).[1] |
| Density | 1.535 g/mL | High density due to fluorination.[1] |
| Refractive Index | ||
| Solubility | Soluble in organic solvents (EtOH, DCM, Toluene) | Immiscible with water. |
Synthetic Routes & Production
The industrial production of 3,5-bis(trifluoromethyl)nitrobenzene relies on the electrophilic aromatic substitution (nitration) of 1,3-bis(trifluoromethyl)benzene.[1] Due to the strong electron-withdrawing nature of the two trifluoromethyl groups (
Protocol: Mixed Acid Nitration
Reaction:
Critical Process Parameters:
-
Deactivation: The substrate is deactivated; the nitronium ion (
) concentration must be maximized using fuming sulfuric acid (oleum) or concentrated . -
Regioselectivity: The meta-directing nature of the
groups directs the incoming nitro group to the 5-position, ensuring high regioselectivity for the 3,5-isomer.[1] -
Temperature Control: The reaction is exothermic.[1] While heat is needed to overcome the activation energy of the deactivated ring, runaway exotherms must be managed to prevent polynitration or decomposition.
Visualization: Synthesis Pathway
Figure 1: Electrophilic aromatic substitution pathway for the production of the target nitro compound.
Reactivity Profile: The Reduction Gateway
The primary utility of 3,5-bis(trifluoromethyl)nitrobenzene is its conversion to 3,5-bis(trifluoromethyl)aniline (CAS 328-74-5).[1] This reduction is the critical step in the synthesis of Substance P antagonists.
Challenge: Hydrodefluorination
A major technical hurdle during catalytic hydrogenation is hydrodefluorination .[1] Standard Palladium on Carbon (
Optimized Reduction Protocols
To ensure chemoselectivity (reducing
Method A: Catalytic Hydrogenation (Scalable)[1]
-
Catalyst:
(sulfided) or Raney Nickel.[1] Sulfided catalysts poison the metal surface slightly, reducing its ability to insert into bonds. -
Conditions: 3-5 bar
, Methanol solvent, 25-40°C. -
Advantage: Clean workup, high throughput.
Method B: Chemical Reduction (Lab/Pilot)[1]
-
Reagents: Iron powder (
) in acidic media ( or dilute ) or Tin(II) chloride ( ). -
Mechanism: Single electron transfer (SET).[1]
-
Advantage: Zero risk of defluorination; highly reliable for small batches.[1]
Visualization: Reduction Workflow
Figure 2: Decision tree for the reduction of the nitro group to the aniline, highlighting the risk of defluorination.
Pharmaceutical Applications: The Aprepitant Case
The 3,5-bis(trifluoromethyl)phenyl moiety is a pharmacophore designed to modulate the physicochemical properties of a drug.[1]
Mechanism of Action Enhancement
In the case of Aprepitant (NK1 receptor antagonist), the 3,5-bis(trifluoromethyl)phenyl ring performs three functions:
-
Metabolic Shielding: The strong
bonds block metabolic oxidation at the phenyl ring positions, extending the drug's half-life ( ).[1] -
Lipophilicity: The hydrophobic nature of the
groups facilitates the molecule's penetration across the Blood-Brain Barrier (BBB), which is essential for CNS-active drugs treating chemotherapy-induced nausea.[1] -
Conformational Lock: The bulky
groups restrict rotation, locking the molecule into a bioactive conformation that fits the NK1 receptor pocket.[1]
Synthesis Link: The aniline derived from 3,5-bis(trifluoromethyl)nitrobenzene is converted into the chiral ether side chain of Aprepitant via etherification chemistry.[1]
Handling & Safety (HSE)
-
Toxicity: Like most nitroaromatics and fluorinated benzenes, this compound should be treated as toxic by inhalation and skin absorption. It may cause methemoglobinemia (though less common than with simple nitrobenzene).[1]
-
Thermal Hazards: Nitro compounds are energetic.[1] While the
groups stabilize the ring chemically, the nitro group can still participate in rapid decomposition if heated to dryness or subjected to shock. Distillation should always be performed under vacuum to keep temperatures below 100°C.[1] -
Incompatibility: Avoid contact with strong bases (hydroxides) and reducing agents (hydrides) unless under controlled reaction conditions.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64806, 1-Nitro-3,5-bis(trifluoromethyl)benzene.[1] Retrieved from [Link]
-
Hale, J. J., et al. (1998). Structural Optimization Affording... a Potent, Orally Active, Long-Acting Morpholine Acetal Human NK-1 Receptor Antagonist.[1] Journal of Medicinal Chemistry.[1][3] (Foundational paper on Aprepitant structure-activity relationships).
-
Brands, K. M., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation.[1][3] Journal of the American Chemical Society. (Details the use of the aniline derivative).
